molecular formula C4H9ClO B174840 3-Chloro-2-methylpropan-1-ol CAS No. 10317-10-9

3-Chloro-2-methylpropan-1-ol

Cat. No. B174840
CAS RN: 10317-10-9
M. Wt: 108.57 g/mol
InChI Key: NQULNQFAEYXUJJ-UHFFFAOYSA-N
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Description

3-Chloro-2-methylpropan-1-ol is an organic compound with the molecular formula C4H9ClO . It has an average mass of 108.567 Da and a monoisotopic mass of 108.034195 Da .


Molecular Structure Analysis

The molecular structure of 3-Chloro-2-methylpropan-1-ol consists of carbon, hydrogen, chlorine, and oxygen atoms . The exact structure can be found in databases like ChemSpider .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Chloro-2-methylpropan-1-ol include a molecular formula of C4H9ClO and an average mass of 108.567 Da .

Scientific Research Applications

1. Antimalarial Activity

3-Chloro-2-methylpropan-1-ol derivatives were studied for their potential in antimalarial activity. Specific compounds prepared through elaboration of trans-4-aryl-3-chloro-β-lactams showed moderate antiplasmodial activity against chloroquine-sensitive and resistant strains of Plasmodium falciparum (D’hooghe et al., 2011).

2. Organometallic Chemistry

3-Chloro-2-methylpropan-1-ol was used in reactions with the hydridoruthenium complex [RuClH(CO)(PPh3)3] to study reversible insertion/β-elimination and reductive elimination, leading to the synthesis of various organic compounds (Hiraki et al., 1999).

3. Quantifying Solvent Effects

Studies on solvent effects in heterolysis reactions of tertiary alkyl halides, including 3-Chloro-2-methylpropan-1-ol, provided insights into solute-solvent interactions crucial for various chemical processes (Moreira et al., 2019).

4. Chemoenzymatic Synthesis in Pharmaceuticals

3-Chloro-2-methylpropan-1-ol was used in the chemoenzymatic synthesis of non-tricyclic antidepressants, demonstrating its utility in the pharmaceutical industry (Liu et al., 2000).

5. Synthesis of Adrenergic Blockers

A study focused on synthesizing derivatives of tetrahydroisoquinoline, using 3-Chloro-2-methylpropan-1-ol, led to compounds with moderate adrenergic blocking and sympatholytic activities (Aghekyan et al., 2017).

6. Solvolysis in Ionic Liquids

Research on the S(N)1 ionization reaction of 3-Chloro-2-methylpropan-1-ol in ionic liquids provided valuable insights into the solvolysis process in non-traditional solvents (Shim & Kim, 2008).

7. Initiator in Polymerization

3-Chloro-2-methylpropan-1-ol was evaluated as an initiator for the polymerization of 2-methylpropene, contributing to research in polymer chemistry (Nuyken et al., 1985).

8. Asymmetric Reduction in Drug Synthesis

This compound was also used in the asymmetric reduction of 3-chloropropiophenone, yielding chiral precursors for antidepressants (Yang et al., 2009).

9. Interaction with Ketones

Studies explored the interaction of 3-Chloro-2-methylpropan-1-ol with ketones, shedding light on hydrogen bonding and inductive effects in organic chemistry (Mioč et al., 1997).

10. Volumetric Properties in Liquids

Investigations into the volumetric properties of chloroalkanes, including 3-Chloro-2-methylpropan-1-ol, provided crucial data for understanding molecular interactions and structure in liquid systems (Guerrero et al., 2012).

Safety And Hazards

3-Chloro-2-methylpropan-1-ol is considered hazardous. It is highly flammable and can cause severe skin burns and eye damage. It may also cause respiratory irritation and may be harmful if swallowed or inhaled .

properties

IUPAC Name

3-chloro-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9ClO/c1-4(2-5)3-6/h4,6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQULNQFAEYXUJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50445907
Record name 1-Propanol, 3-chloro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-methylpropan-1-ol

CAS RN

10317-10-9
Record name 1-Propanol, 3-chloro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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